4-(4-Bromophenyl)-2-methylbutanal
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Overview
Description
4-(4-Bromophenyl)-2-methylbutanal is an organic compound that belongs to the class of aromatic aldehydes It features a bromine atom attached to a phenyl ring, which is further connected to a butanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-methylbutanal can be achieved through several methods. One common approach involves the bromination of 4-phenyl-2-methylbutanal using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. Another method involves the use of 4-bromobenzyl bromide and 2-methylbutanal in the presence of a base such as potassium carbonate, followed by purification through column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: 4-(4-Bromophenyl)-2-methylbutanoic acid.
Reduction: 4-(4-Bromophenyl)-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-2-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-methylbutanal involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an aldehyde.
4-Bromobenzaldehyde: Contains a bromine atom on the phenyl ring but lacks the butanal group.
4-(4-Bromophenyl)-2-methylbutanoic acid: The oxidized form of 4-(4-Bromophenyl)-2-methylbutanal.
Uniqueness
This compound is unique due to the combination of its brominated aromatic ring and the butanal group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its significance in scientific research .
Properties
Molecular Formula |
C11H13BrO |
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Molecular Weight |
241.12 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-methylbutanal |
InChI |
InChI=1S/C11H13BrO/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-9H,2-3H2,1H3 |
InChI Key |
QHDLOXRCCPASMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Br)C=O |
Origin of Product |
United States |
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